2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of compounds structurally related to amphetamines and are known for their stimulant properties. This compound features a pyrrolidine ring, which is a common scaffold in medicinal chemistry due to its versatility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one typically involves the reaction of 2-methylphenylacetonitrile with pyrrolidine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: Research explores its potential therapeutic applications, including its stimulant properties and effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one involves its interaction with monoamine transporters, such as dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission and stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Cathinone: The parent compound of the cathinone class, known for its stimulant properties.
Methcathinone: A potent stimulant with a similar structure but different substituents.
Mephedrone: Another synthetic cathinone with psychoactive effects.
Uniqueness
2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one is unique due to its specific structural features, such as the pyrrolidine ring and the 2-methylphenyl group.
Properties
IUPAC Name |
2-chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-11-6-3-4-7-13(11)10-14-8-5-9-17(14)15(18)12(2)16/h3-4,6-7,12,14H,5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMDMAXSSNPHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CCCN2C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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